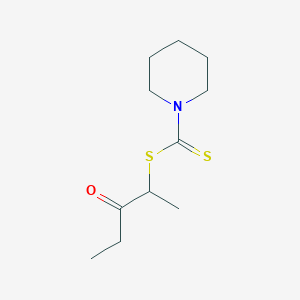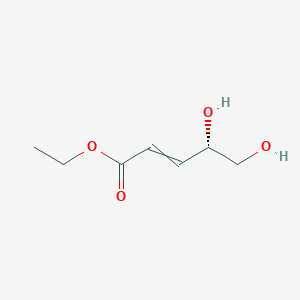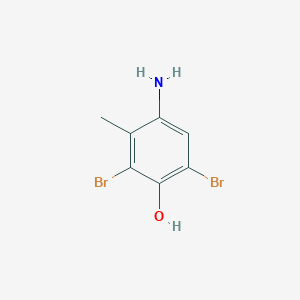
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate is an organic compound with the molecular formula C₁₃H₁₇NO₃S It is an ester derivative of benzoic acid, featuring an acetamido group and a methylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate typically involves the esterification of 4-acetamido-3-(methylsulfanylmethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Post-reaction, the product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products
Hydrolysis: 4-acetamido-3-(methylsulfanylmethyl)benzoic acid and ethanol.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The methylsulfanylmethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Ethyl benzoate: Lacks the acetamido and methylsulfanylmethyl groups, making it less versatile in terms of reactivity.
Methyl 4-acetamidobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 4-aminobenzoate: Contains an amino group instead of an acetamido group, leading to different chemical properties and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65134-92-1 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C13H17NO3S/c1-4-17-13(16)10-5-6-12(14-9(2)15)11(7-10)8-18-3/h5-7H,4,8H2,1-3H3,(H,14,15) |
InChI Key |
OOGRJJUYSISAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)



![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
